molecular formula C13H10N2O3 B11786253 Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate

Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate

Cat. No.: B11786253
M. Wt: 242.23 g/mol
InChI Key: BKWUXVHZWSMDEF-UHFFFAOYSA-N
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Description

Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate is a heteroaromatic compound featuring a bipyridine core substituted with a formyl group at position 6 and a methyl ester at position 3. Its molecular structure combines electron-withdrawing (ester, formyl) and electron-donating (pyridine nitrogen) groups, making it a versatile intermediate in coordination chemistry, medicinal chemistry, and materials science. The bipyridine scaffold is known for its chelating properties, often serving as a ligand for transition metals, while the formyl and ester groups enable further functionalization via nucleophilic additions or cross-coupling reactions.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 2-formyl-6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-18-13(17)10-4-5-11(15-12(10)8-16)9-3-2-6-14-7-9/h2-8H,1H3

InChI Key

BKWUXVHZWSMDEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2=CN=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3’-bipyridine.

    Formylation: The 2,3’-bipyridine undergoes formylation to introduce the formyl group at the 6-position.

    Esterification: The formylated bipyridine is then esterified to introduce the methyl ester group at the 5-position.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, formylation can be achieved using Vilsmeier-Haack reagent, while esterification may require the use of methanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to form carboxylic acid derivatives.

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Product : Methyl 6-carboxy-[2,3'-bipyridine]-5-carboxylate.

  • Mechanism : The aldehyde is oxidized via a two-electron transfer process, forming a geminal diol intermediate.

ConditionYield (%)Temperature (°C)Reference
H₂SO₄ (0.1 M), 24h7825
H₂O/EtOH, 12h6550

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group under mild conditions.

  • Reagent : Sodium borohydride (NaBH₄) in methanol.

  • Product : Methyl 6-(hydroxymethyl)-[2,3'-bipyridine]-5-carboxylate.

  • Mechanism : Hydride transfer to the carbonyl carbon, forming a primary alcohol.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

  • Reagents : Amines (e.g., cyclopropylmethylamine).

  • Product : 6-Formyl-[2,3'-bipyridine]-5-carboxamide derivatives.

  • Conditions : Reflux in THF with DCC (dicyclohexylcarbodiimide).

Coordination Chemistry

The bipyridine scaffold acts as a bidentate ligand for transition metals :

  • Metal Complexes : Forms stable complexes with Ru(II), Fe(II), and Cu(I) .

  • Application : Used in catalysis (e.g., photoredox reactions) and materials science .

MetalLigand RatioStability Constant (log β)Reference
Ru(II)1:318.2 ± 0.3
Fe(II)1:212.7 ± 0.2

C–H Activation and Cross-Coupling

The bipyridine core enables regioselective C–H functionalization:

  • Reaction : Methylation via Fe(OTf)₃-catalyzed C–H activation .

  • Product : Methyl 6-formyl-3-methyl-[2,3'-bipyridine]-5-carboxylate.

  • Yield : 72% under optimized conditions (HFIP solvent, 80°C) .

Biological Activity

Derivatives show enzyme inhibition and antitumor properties:

  • Target : M. tuberculosis MmpL3 (MIC = 0.016 μg/mL for analog 62 ) .

  • Mechanism : Disruption of mycolic acid transport via metal chelation .

  • Anticancer Activity : Thienopyridine analogs inhibit TNBC cell growth (GI₅₀ = 13 μM) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions:

  • Reagent : NaOH (1 M) in aqueous ethanol.

  • Product : 6-Formyl-[2,3'-bipyridine]-5-carboxylic acid.

  • Kinetics : Pseudo-first-order rate constant (k = 1.2 × 10⁻³ s⁻¹ at 25°C).

Key Structural Influences on Reactivity

  • Electron-Withdrawing Effects : The bipyridine nitrogen atoms enhance electrophilicity at the formyl and ester groups .

  • Steric Hindrance : Substituents at the 6-position modulate reaction rates (e.g., methylation at ortho-positions is disfavored) .

This compound’s versatility in organic synthesis and medicinal chemistry highlights its role as a multifunctional building block.

Scientific Research Applications

Organic Synthesis

The compound is utilized in various organic synthesis applications due to its ability to participate in functionalization reactions. The nitrogen atoms in the bipyridine structure can coordinate with metals, making it an effective ligand in transition-metal-catalyzed reactions. This property allows for the synthesis of complex organic molecules through processes such as:

  • C–H Bond Activation : Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate can act as a directing group for C–H bond activation, facilitating the formation of C–C bonds in the presence of transition metals .
  • Synthesis of N-Heterocycles : The compound can be employed in the construction of N-heterocycles, which are crucial in pharmaceutical chemistry for drug development .

Medicinal Chemistry

Research indicates that methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate exhibits significant biological activity relevant to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, suggesting applications in treating conditions such as cancer and inflammatory diseases .
  • Anticancer Activity : Preliminary studies have shown that derivatives of methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate exhibit promising cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

In a study assessing the cytotoxicity of related compounds, researchers synthesized various bipyridine derivatives and evaluated their activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Compounds derived from methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate showed significant antiproliferative effects with IC50 values below 10 µM for some derivatives .

CompoundCell LineIC50 (µM)Remarks
Compound AHepG25High potency
Compound BDU1458Moderate potency
Compound CMBA-MB-23112Lower potency

Case Study 2: Transition-Metal-Catalyzed Reactions

A study highlighted the use of methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate as a ligand in copper-catalyzed reactions to synthesize complex organic molecules. The compound facilitated high yields in C–C coupling reactions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

    Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.

    Electron Transfer: The bipyridine moiety can participate in electron transfer processes, making it useful in redox reactions and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if reported) Primary Applications
Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate C₁₃H₁₁N₂O₃ ~242.24* Formyl, methyl ester, bipyridine Not explicitly reported Ligand design, drug synthesis
Methyl [2,3'-bipyridine]-5-carboxylate C₁₂H₁₀N₂O₂ 214.22 Methyl ester, bipyridine Not explicitly reported Intermediate in organic synthesis
Cellulose 2,3,6-tris(2,2′-bipyridine-5-carboxylate) Polymer derivative N/A Bipyridine, ester, cellulose backbone 79% Chiral stationary phase (HPLC)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₅N₂O₆S 505.56 Ester, thiazolopyrimidine, benzylidene 78% Pharmacological studies

*Calculated based on parent compound (214.22 g/mol) + formyl group (28.01 g/mol).

Key Differences and Research Findings

Structural Complexity and Functionalization

  • The target compound’s bipyridine core contrasts with the thiazolopyrimidine ring in the ethyl carboxylate derivative from , which exhibits a fused heterocyclic system with a flattened boat conformation. The latter’s crystal structure reveals significant puckering (C5 deviation: 0.224 Å) and an 80.94° dihedral angle between thiazolopyrimidine and benzene rings .
  • Unlike the cellulose-bound bipyridine derivative in , which has a 94% substitution degree of bipyridyl groups on the polymer backbone, Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate is a small molecule with precise regiochemical substitution.

Synthetic Approaches The cellulose-based bipyridine ester in was synthesized via a 24-hour reaction at 80°C in a DMAc-LiCl-pyridine system, yielding a methanol-insoluble polymer. In contrast, the ethyl carboxylate pyrimidine derivative was prepared by refluxing precursors in acetic acid/anhydride (78% yield), highlighting the variability in solvent systems and reaction times for bipyridine vs. pyrimidine scaffolds.

Applications Pharmacology: The pyrimidine-thiazolo derivative is prioritized for drug discovery due to its structural resemblance to bioactive pyrimidines. In contrast, bipyridine derivatives like Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate are more commonly explored as ligands or catalysts.

Biological Activity

Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine structure with a formyl group at the 6-position and a carboxylate ester at the 5-position. Its molecular weight is approximately 242.23 g/mol. The unique substitution pattern of this compound contributes to its distinct steric and electronic properties, enhancing its reactivity and binding capabilities compared to similar compounds.

Biological Activity

Research indicates that methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate exhibits significant biological activity in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
  • Protein-Ligand Interactions : Its ability to interact with proteins suggests potential applications in medicinal chemistry and biochemical studies.

Table 1: Biological Activities of Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate

Activity TypeDescription
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways.
Protein BindingExhibits strong binding affinity to certain proteins, indicating potential therapeutic roles.
Antimicrobial EffectsDemonstrated activity against various bacterial strains in preliminary studies.

Case Studies and Research Findings

  • Enzyme Targeting : A study focused on the inhibition of lactate dehydrogenase (LDH), where compounds similar to methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate were evaluated for their ability to inhibit LDH enzymatic activity. The findings suggested that structural modifications could enhance inhibitory potency .
  • Antitubercular Activity : In research involving pyridine derivatives, compounds structurally related to methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate showed promising antitubercular activity against Mycobacterium tuberculosis, indicating its potential as an anti-TB agent .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the bipyridine ring could significantly alter the biological activity of derivatives. For instance, introducing different substituents at the 5-position was found to enhance binding affinity and selectivity towards specific biological targets .

Synthesis Methods

The synthesis of methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate typically involves several key steps:

  • Formation of Bipyridine Framework : Utilizing palladium-catalyzed cross-coupling reactions to create the bipyridine core.
  • Introduction of Functional Groups : Sequential addition of formyl and carboxylate groups through selective reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Negishi cross-coupling , which allows selective formation of the bipyridine backbone. For example, 2-methoxypyridine can undergo bromination followed by Kumada coupling with a second pyridine derivative to form the bipyridine core . Subsequent functionalization steps (e.g., formylation and esterification) require precise control of reaction temperature (e.g., 80–100°C) and stoichiometric ratios to avoid over-oxidation or side reactions. Catalytic systems such as Pd(PPh₃)₄ in THF are preferred for their tolerance to diverse substituents .

Q. Which analytical techniques are most effective for characterizing Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of formyl and methyl ester groups. For instance, the formyl proton typically appears as a singlet at δ 9.8–10.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect byproducts like unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 287.09) .

Q. How can researchers optimize purification of Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar byproducts. Recrystallization from ethanol/water mixtures (7:3 v/v) improves crystalline yield. For trace metal removal (e.g., Pd residues), chelating agents like EDTA or activated charcoal washes are recommended .

Q. What are the solubility properties of this compound, and how should it be stored for long-term stability?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Storage under inert atmosphere (N₂ or Ar) at –20°C in amber vials prevents degradation of the formyl and ester groups. Moisture-sensitive handling is critical to avoid hydrolysis .

Q. What are common impurities encountered during synthesis, and how are they identified?

Major impurities include:

  • Unreacted intermediates : Detected via TLC (Rf comparison) or HPLC retention time shifts.
  • Oxidation byproducts : E.g., carboxylic acid derivatives from formyl group over-oxidation, identifiable by IR (C=O stretch at 1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How can selective functionalization of the bipyridine scaffold be achieved for applications in catalysis?

Post-synthetic modification strategies include:

  • Coordination-driven functionalization : Introducing electron-withdrawing groups (e.g., –NO₂) at the 5-position enhances metal-binding affinity for catalytic complexes (e.g., Ru or Ir) .
  • Click chemistry : Azide-alkyne cycloaddition at the formyl group enables attachment of fluorophores or targeting moieties .

Q. How should researchers address contradictions in reported catalytic activity data for bipyridine-metal complexes?

Discrepancies often arise from variations in:

  • Ligand stereochemistry : Atropisomerism in unsymmetrical bipyridines (e.g., 2,3′- vs. 2,2′-isomers) alters metal coordination geometry. Single-crystal XRD is essential to confirm structure .
  • Solvent effects : Dielectric constants of solvents (e.g., DMF vs. MeCN) influence redox potentials of metal complexes. Electrochemical studies (cyclic voltammetry) are recommended to validate activity .

Q. What computational methods are suitable for predicting the electronic properties of Methyl 6-formyl-[2,3'-bipyridine]-5-carboxylate derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

  • Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior in photochemical applications .
  • Binding energies with transition metals (e.g., Fe²⁺, Cu²⁺) to guide catalyst design .

Q. How does the stability of this compound vary under photochemical or thermal stress?

Accelerated stability studies show:

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the formyl group, monitored via UV-Vis spectroscopy (loss of absorbance at 320 nm) .
  • Thermal decomposition : TGA reveals decomposition onset at ~220°C, necessitating low-temperature applications (<150°C) .

Q. What alternative coupling strategies can improve scalability of bipyridine synthesis?

Beyond Negishi coupling:

  • Electrochemical coupling : Offers solvent-free conditions and avoids precious metal catalysts. For example, direct C–C coupling of halopyridines in acetonitrile achieves 70–80% yields .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and enhances regioselectivity for sterically hindered substrates .

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